Synthetic Accessibility: Bi(OTf)3-Catalyzed Yield Advantage for Bis(benzofuranyl)methanes vs. Multi-Step Routes
A Bi(OTf)3-catalyzed one-pot method enables the synthesis of bis(benzofuranyl)methanes (including the target scaffold) in acetonitrile, achieving isolated yields of 70–85% for unsubstituted and methyl-substituted variants. This represents a significant improvement over traditional two-step condensation-cyclization routes, which typically yield 40–55% for comparable bis-benzofuran constructs [1]. The method specifically leverages the methylene bridge formation via Friedel-Crafts-type alkylation, a pathway not accessible to the carbonyl-bridged analogs that require separate acylation-oxidation sequences [1].
| Evidence Dimension | Isolated synthetic yield of the bis-benzofuran core scaffold |
|---|---|
| Target Compound Data | 70–85% (Bi(OTf)3-catalyzed, acetonitrile, room temperature) |
| Comparator Or Baseline | Traditional two-step condensation-cyclization: 40–55% yield for analogous bis-benzofuran frameworks |
| Quantified Difference | 1.5- to 2-fold yield improvement |
| Conditions | One-pot Bi(OTf)3-catalyzed reaction of benzofuran with aldehydes in acetonitrile vs. conventional stepwise synthesis |
Why This Matters
Higher synthetic efficiency directly reduces cost per gram for procurement and enables scalable access to the methylene-bridged scaffold for derivative libraries.
- [1] Chen, R. E., Wang, Y. L., Chen, Z. W., & Su, W. K. (2008). A novel and efficient synthesis of bis(benzofuranyl)methanes and 2-benzofuran-1-nitroalkanes catalyzed by Bi(OTf)3. Canadian Journal of Chemistry, 86(9), 875-880. View Source
